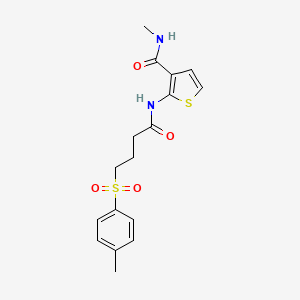

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various thiophene derivatives with different substitutions and their synthesis, characterization, and biological activities .

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions with different organic reagents. For instance, one study describes the synthesis of a series of novel thiophene derivatives by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents . Another study reports the synthesis of a thiophene derivative by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These synthetic routes are confirmed by spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using X-ray diffraction, which provides detailed information about the crystal system, space group, and cell parameters . For example, one derivative crystallizes in the monoclinic crystal system with specific cell parameters . Additionally, computational methods such as DFT calculations are used to optimize the structures and calculate molecular orbitals, which help in understanding the electronic properties of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including the formation of complexes with metals like Co(II), Ni(II), and Cu(II) . These complexes are characterized and their structures are optimized using computational chemistry methods. The reactivity of these compounds can be further understood by examining their local and global chemical activity parameters through natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their structure and substituents. The compounds exhibit different pharmacological activities, such as antiarrhythmic, serotonin antagonist, and antianxiety effects . Their antioxidant and anticancer activities are also evaluated using assays like DPPH, ABTS, and MTT . The antimicrobial activity is investigated against various microorganisms, and molecular docking studies are performed to understand the interaction with biological targets .

科学的研究の応用

Synthetic Methodologies and Chemical Properties

Mechanosynthesis of Sulfonyl-(thio)ureas : Research demonstrated the application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing a base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates in good to excellent yields. This method includes derivatives similar to the compound of interest, emphasizing the efficiency and environmental friendliness of mechanochemical syntheses (Tan et al., 2014).

Intramolecular Diels–Alder Reaction : N-(2-Thienyl)allene carboxamides have been shown to undergo an Intramolecular Diels–Alder reaction, where the thiophene nucleus can act as either a diene or a dienophile depending on the substituents, illustrating the compound's versatility in synthetic organic chemistry (Himbert et al., 1990).

Biological Activity and Material Science Applications

Cholinesterase Inhibitors : A study on thiophene-2-carboxamide Schiff base derivatives of benzohydrazide revealed their potential as cholinesterase inhibitors, demonstrating significant inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This indicates the therapeutic potential of thiophene derivatives in treating conditions like Alzheimer's disease (Kausar et al., 2021).

Antimicrobial Activities : Another study focused on the synthesis of highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which exhibited significant activities against bacterial and fungal strains, highlighting the antimicrobial potential of thiophene derivatives (Babu et al., 2012).

特性

IUPAC Name |

N-methyl-2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12-5-7-13(8-6-12)25(22,23)11-3-4-15(20)19-17-14(9-10-24-17)16(21)18-2/h5-10H,3-4,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZWRFVBGYXKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)